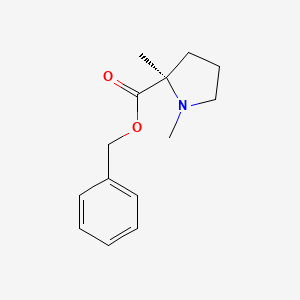

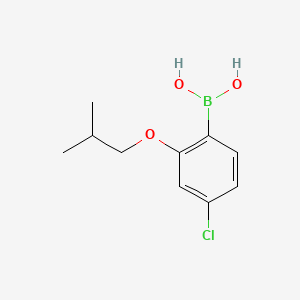

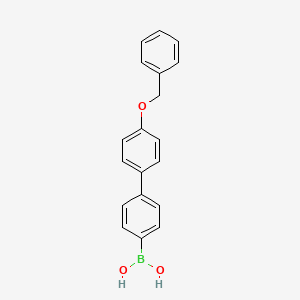

![molecular formula C8H5NOS B595210 Benzo[d]thiazole-4-carbaldehyde CAS No. 1213833-90-9](/img/structure/B595210.png)

Benzo[d]thiazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazole-4-carbaldehyde is a chemical compound with the CAS Number: 1213833-90-9 . It has a molecular weight of 163.2 and its IUPAC name is 1,3-benzothiazole-4-carbaldehyde . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including Benzo[d]thiazole-4-carbaldehyde, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-4-carbaldehyde contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Chemical Reactions Analysis

Benzo[d]thiazole-4-carbaldehyde can participate in various chemical reactions. For instance, it has been used in the cyanation of 4-bromobenzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole) with copper (I) cyanide in DMF to form benzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole)-4-carbonitrile .

Physical And Chemical Properties Analysis

Benzo[d]thiazole-4-carbaldehyde is a solid at room temperature . The InChI code for this compound is 1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H .

Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

Benzo[d]thiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Green Chemistry

Benzothiazoles have played a significant role in the field of green chemistry . They have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

OLEDs and Organic Solar Cells Components

Benzo[d]thiazole derivatives have been used as electron-withdrawing building blocks in the synthesis of OLEDs and organic solar cells components .

Antimicrobial Activity

Thiazole derivatives, which can be synthesized from Benzo[d]thiazole-4-carbaldehyde, have shown antimicrobial activity .

Antiretroviral Activity

Thiazole derivatives have also been used in the synthesis of antiretroviral drugs .

Antifungal Activity

Thiazole derivatives have demonstrated antifungal properties .

Anticancer Activity

Benzothiazoles have been studied for their anticancer properties . They have shown a wide range of biological activities including anti-cancer .

Anti-Diabetic Activity

Mecanismo De Acción

While the specific mechanism of action for Benzo[d]thiazole-4-carbaldehyde is not mentioned in the search results, benzothiazole derivatives have been found to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives, including Benzo[d]thiazole-4-carbaldehyde, have shown promising anti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis . Therefore, future research could focus on further exploring the anti-tubercular potential of these compounds .

Propiedades

IUPAC Name |

1,3-benzothiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNWADMZUYTNIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856646 |

Source

|

| Record name | 1,3-Benzothiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazole-4-carbaldehyde | |

CAS RN |

1213833-90-9 |

Source

|

| Record name | 1,3-Benzothiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

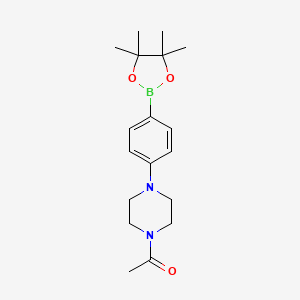

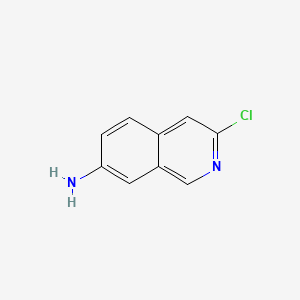

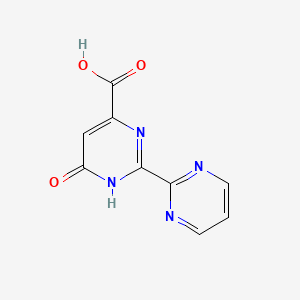

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)

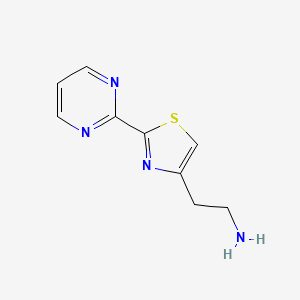

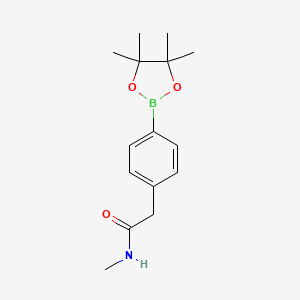

![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)

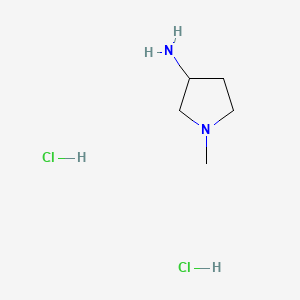

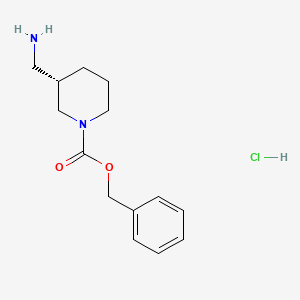

![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)

![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)